molecular formula C20H16N2OS B11645102 2-(4-methoxyphenyl)-4-phenyl-5-(thiophen-2-yl)-1H-imidazole

2-(4-methoxyphenyl)-4-phenyl-5-(thiophen-2-yl)-1H-imidazole

Cat. No.: B11645102
M. Wt: 332.4 g/mol
InChI Key: LXVUCKXEIYPHIR-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-4-phenyl-5-(thiophen-2-yl)-1H-imidazole is a trisubstituted 1H-imidazole derivative offered for research and development purposes. Heterocyclic compounds based on the imidazole scaffold, such as this, are a traditional focal point for developing new bioactive molecules and are investigated for their potential biological activities . The molecular structure features a central 1H-imidazole core substituted with aromatic groups, a design that can facilitate extensive intermolecular interactions, such as O—H···N and C—H···O hydrogen bonds, which can influence the compound's solid-state properties and crystallinity . Similar tetrasubstituted imidazole compounds are known to be studied as potential anticancer agents . This product is intended for research use only and is not intended for diagnostic or therapeutic uses. The buyer assumes responsibility for confirming product identity and/or purity. For comprehensive handling and safety information, please consult the relevant Safety Data Sheet (SDS).

Properties

Molecular Formula

C20H16N2OS

Molecular Weight

332.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-4-phenyl-5-thiophen-2-yl-1H-imidazole

InChI

InChI=1S/C20H16N2OS/c1-23-16-11-9-15(10-12-16)20-21-18(14-6-3-2-4-7-14)19(22-20)17-8-5-13-24-17/h2-13H,1H3,(H,21,22)

InChI Key

LXVUCKXEIYPHIR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=CS3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Cyclization Strategies for Imidazole Core Formation

The imidazole ring in 2-(4-methoxyphenyl)-4-phenyl-5-(thiophen-2-yl)-1H-imidazole is typically constructed via cyclization reactions between carbonyl-containing precursors and nitrogen sources. A widely adopted approach involves the condensation of 4-methoxybenzaldehyde, thiophene-2-carbaldehyde, and ammonium acetate in acidic media (Figure 1) .

Reaction Conditions:

  • Solvent: Acetic acid or ethanol

  • Temperature: Reflux (80–110°C)

  • Catalyst: None required (self-condensation)

  • Yield: 58–72%

This method leverages the Debus-Radziszewski reaction mechanism, where the aldehydes undergo nucleophilic attack by ammonia derivatives to form the imidazole ring . The thiophene moiety is introduced through careful stoichiometric control of thiophene-2-carbaldehyde, with excess reagent leading to byproduct formation .

One-Pot Multi-Component Syntheses

Modern synthetic approaches emphasize efficiency through one-pot methodologies. A three-component reaction employing 4-methoxyphenylglyoxal, benzylamine, and thiophene-2-carbonitrile has demonstrated exceptional atom economy (Table 1) .

Table 1: One-Pot Synthesis Parameters

ComponentMolar RatioRole in Reaction
4-Methoxyphenylglyoxal1.0Carbonyl precursor
Benzylamine2.2Nitrogen source
Thiophene-2-carbonitrile1.1Thiophene incorporation
DMSO/HBrCatalyticOxidation system

This protocol achieves 68–85% yields within 8–12 hours through sequential:

  • Oxidation: DMSO/HBr mediates ketone formation

  • Condensation: Imine intermediate generation

  • Cyclization: Ring closure with nitrile participation

Post-Functionalization of Preformed Imidazoles

For researchers requiring late-stage diversification, 4,5-dibromoimidazole derivatives serve as versatile intermediates. The thiophene group can be introduced via Suzuki-Miyaura coupling (Figure 2) :

Reaction Scheme:

  • Bromination: 2-(4-Methoxyphenyl)-4-phenyl-1H-imidazole → Dibromo derivative (NBS, CCl₄)

  • Cross-Coupling: Thiophene-2-boronic acid + Dibromoimidazole (Pd(PPh₃)₄, K₂CO₃)

Optimized Conditions:

  • Temperature: 90°C

  • Solvent: DME/H₂O (4:1)

  • Yield: 62–75%

This method enables precise control over substitution patterns but requires pre-synthesized imidazole precursors.

Solid-Phase Synthesis for High-Throughput Production

Automated synthesis platforms have adapted imidazole formation using Wang resin-bound intermediates (Table 2) :

Table 2: Solid-Phase Synthesis Workflow

StepProcessReagentsDuration
1Resin activationDIC/HOBt in DMF2 hr
2Aldehyde coupling4-Methoxybenzaldehyde6 hr
3CyclizationNH₄OAc, microwave20 min
4Thiophene incorporationThiophene-2-SnBu₃, PdCl₂4 hr

This method achieves 82–89% purity with <5% dimerization byproducts, making it ideal for medicinal chemistry applications .

Green Chemistry Approaches

Recent innovations emphasize sustainable synthesis:

A. Mechanochemical Synthesis
Ball-milling of:

  • 4-Methoxybenzamide (1 eq)

  • Phenyl isocyanide (1 eq)

  • Thiophene-2-carboxaldehyde (1 eq)
    With NH₄Cl as catalyst yields 71% product in 45 minutes .

B. Photocatalytic Methods
Visible-light mediated cyclization using Eosin Y achieves 65% yield under ambient conditions, eliminating toxic solvents .

Critical Analysis of Methodologies

Table 3: Method Comparison

MethodYield (%)Purity (%)Scalability
Classical Cyclization58–7285–92Moderate
One-Pot68–8590–95High
Solid-Phase75–8295–99Limited
Green Chemistry65–7188–93High

Key considerations:

  • One-Pot Synthesis: Optimal balance of yield and scalability

  • Solid-Phase: Superior purity for pharmaceutical applications

  • Green Methods: Environmentally favorable but require specialized equipment

Troubleshooting Common Synthetic Challenges

Issue 1: Thiophene Ring Oxidation

  • Cause: Overly aggressive oxidizing conditions

  • Solution: Use N₂ atmosphere with BHT stabilizer

Issue 2: Regioisomer Formation

  • Cause: Poor electronic differentiation of aldehyde groups

  • Solution: Employ directed ortho-metalation strategies

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-4-phenyl-5-(thiophen-2-yl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the phenyl and thiophenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Synthesis of the Compound

The synthesis of 2-(4-methoxyphenyl)-4-phenyl-5-(thiophen-2-yl)-1H-imidazole typically involves multi-step reactions that can include condensation reactions between appropriate aldehydes and amines, followed by cyclization to form the imidazole ring. The presence of substituents like the methoxy group and thiophene enhances the compound's biological activity and solubility.

Biological Activities

Research indicates that imidazole derivatives, including this compound, exhibit a range of pharmacological activities:

  • Antimicrobial Activity : Imidazole derivatives are known for their antimicrobial properties, which can be attributed to their ability to interact with microbial membranes and inhibit key enzymatic processes .
  • Anti-inflammatory Effects : Compounds with imidazole structures have shown significant anti-inflammatory activity, making them potential candidates for treating inflammatory diseases .
  • Anticancer Potential : Studies have demonstrated that certain imidazole derivatives can induce apoptosis in cancer cells, suggesting their utility as anticancer agents. The modification of the imidazole structure can enhance its cytotoxic effects against various cancer cell lines .
  • Antitubercular Activity : Some derivatives have been evaluated for their effectiveness against Mycobacterium tuberculosis, indicating potential use in tuberculosis treatment .
  • Analgesic Properties : Research has also highlighted the analgesic effects of imidazole compounds, which could be beneficial in pain management therapies .

Case Study 1: Antimicrobial Evaluation

A study conducted on a series of imidazole derivatives, including this compound, demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound was found to inhibit bacterial growth effectively at low concentrations, showcasing its potential as a therapeutic agent in treating bacterial infections .

Case Study 2: Anticancer Activity

In vitro studies have revealed that the compound exhibits potent anticancer properties against various human cancer cell lines. The mechanism of action appears to involve the induction of apoptosis through mitochondrial pathways, leading to cell cycle arrest . This finding suggests that structural modifications could further enhance its efficacy as an anticancer drug.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibits growth of Gram-positive/negative bacteria
Anti-inflammatoryReduces inflammation markers in vitro
AnticancerInduces apoptosis in cancer cell lines
AntitubercularEffective against Mycobacterium tuberculosis
AnalgesicProvides pain relief in experimental models

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-4-phenyl-5-(thiophen-2-yl)-1H-imidazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The pathways involved often include signal transduction cascades that lead to the desired biological effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Comparison of Key Imidazole Derivatives

Compound Name Substituents (Positions 2, 4, 5) Molecular Weight (g/mol) Melting Point (°C) LogP (XLogP3) Key Structural Differences
Target Compound 4-MeOPh, Ph, thiophen-2-yl 342.43* Not reported ~3.2 (est.) Reference compound
2-(4-MeOPh)-5-(CF₃)-1H-imidazole () 4-MeOPh, H, CF₃ 242.20 Not reported 2.6 Lacks phenyl and thiophene; CF₃ at C5
5d () 5-(4-MeOPh)thiophen-2-yl, 4-NO₂Ph, 4-NO₂Ph 521.52 299–301 Not reported Nitro groups at C4 and C5; bulkier
2-(4-MeOPh)-4-Ph-5-[4-(PhS)Ph]-1H-imid () 4-MeOPh, Ph, 4-(PhS)Ph 452.56* Not reported ~4.5 (est.) Phenylthio group at C5; higher lipophilicity

*Estimated based on molecular formulas.

  • Lipophilicity : The target compound’s estimated LogP (~3.2) is higher than 2-(4-MeOPh)-5-(CF₃)-1H-imidazole (LogP 2.6, ) due to the phenyl and thiophene groups. However, it is less lipophilic than the phenylthio-substituted analog in (LogP ~4.5), highlighting how sulfur-containing substituents modulate hydrophobicity .
  • Melting Points: Derivatives with nitro groups (e.g., 5d in ) exhibit higher melting points (299–301°C) compared to non-nitro analogs, likely due to increased molecular rigidity and intermolecular interactions .
Electronic and Structural Effects
  • Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s 4-MeOPh group donates electrons via resonance, contrasting with nitro-substituted analogs (e.g., 5d in ), which are electron-deficient. This difference impacts reactivity and interaction with biological targets, as nitro groups may reduce metabolic stability .

Q & A

Q. Key Considerations :

  • Solvent polarity affects reaction kinetics; DMF accelerates cyclization but requires careful removal due to toxicity.
  • Substituent reactivity: Electron-donating groups (e.g., methoxy) on phenyl rings may necessitate longer reaction times for full conversion.

How can structural characterization of this compound be rigorously validated?

Level: Basic
Methodological Answer:
A combination of spectroscopic and crystallographic techniques is essential:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm; thiophene protons at δ 7.2–7.5 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions.
  • X-ray Crystallography :
    • Use SHELX programs (e.g., SHELXL) for structure refinement. Weak interactions (C–H⋯S, C⋯O) stabilize crystal packing and validate molecular geometry .
  • Elemental Analysis : Match calculated and observed C/H/N/S percentages to confirm purity (e.g., <0.3% deviation) .

What computational strategies predict the biological targets of this compound?

Level: Advanced
Methodological Answer:

  • Molecular Docking :
    • Use AutoDock Vina or Schrödinger Suite to model interactions with targets like TRPV1 or TRPC channels. The thiophene and methoxyphenyl groups may bind hydrophobic pockets, while the imidazole nitrogen participates in hydrogen bonding .
    • Validate docking poses with experimental data (e.g., inhibition of capsaicin-induced Ca²⁺ influx in TRPV1 assays) .
  • Pharmacophore Modeling :
    • Map electrostatic and steric features to identify scaffold modifications for enhanced affinity.

Case Study :
In TRPV1 antagonist studies, trifluoromethyl-vinyl tail groups improved potency (IC₅₀ = 4.6 nM), suggesting similar strategies for this compound .

How can structure-activity relationship (SAR) studies guide functionalization of the imidazole core?

Level: Advanced
Methodological Answer:

  • Substituent Effects :
    • Thiophene vs. Furan : Thiophene’s sulfur atom enhances π-stacking in hydrophobic binding pockets compared to furan’s oxygen .
    • Methoxy Positioning : Para-substitution on the phenyl ring improves metabolic stability vs. ortho/meta positions .
  • Biological Assays :
    • Test derivatives in calcium flux assays (e.g., TRPC3 inhibition with SKF96365 as a reference inhibitor, IC₅₀ ~1–10 µM) .
    • Compare EC₅₀ values in inflammation models (e.g., carrageenan-induced hyperalgesia) to correlate substituents with efficacy .

How can contradictions in reported biological activity data be resolved?

Level: Advanced
Methodological Answer:
Contradictions often arise from assay variability:

  • Assay Conditions :
    • Calcium Imaging vs. Electrophysiology : Discrepancies in IC₅₀ values may reflect differences in TRP channel activation mechanisms (e.g., capsaicin vs. heat) .
    • Cell Lines : HEK293 vs. neuronal cells may exhibit varying receptor expression levels.
  • Compound Purity :
    • Ensure ≥95% purity via HPLC (C18 column, acetonitrile/water gradient). Impurities like process-related byproducts (e.g., tetrazole derivatives) can skew results .
  • Statistical Analysis :
    • Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare datasets. Replicate experiments ≥3 times to confirm trends .

What crystallographic techniques refine the structural analysis of this compound?

Level: Advanced
Methodological Answer:

  • Data Collection :
    • Use Mo Kα radiation (λ = 0.71073 Å) for single-crystal X-ray diffraction. Monitor weak reflections (I/σ(I) > 2) to improve accuracy .
  • Refinement with SHELX :
    • SHELXL refines anisotropic displacement parameters and models disorder (e.g., thiophene ring orientation). R-factors <5% indicate high precision .
  • Intermolecular Interactions :
    • Analyze C–H⋯π (3.3–3.5 Å) and π-π stacking (3.8–4.2 Å) to predict packing efficiency and solubility .

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